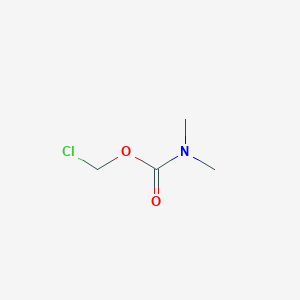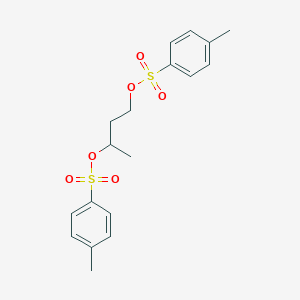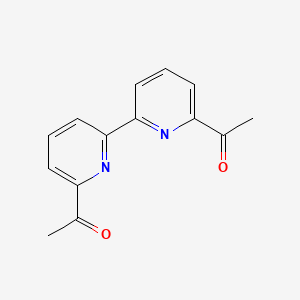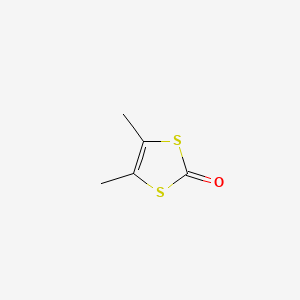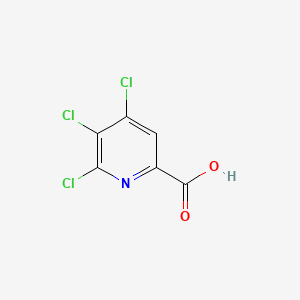![molecular formula C11H12FNO B3053046 2-Pentanone, 4-[(4-fluorophenyl)imino]- CAS No. 50519-23-8](/img/structure/B3053046.png)
2-Pentanone, 4-[(4-fluorophenyl)imino]-
Overview
Description
2-Pentanone, 4-[(4-fluorophenyl)imino]- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as 4-Fluoroacetophenone imine or 4-FAPI.
Mechanism of Action
The mechanism of action of 2-Pentanone, 4-[(4-fluorophenyl)imino]- involves the inhibition of FAP. FAP is a transmembrane serine protease that is overexpressed in cancer cells. This protein plays a crucial role in the growth and metastasis of cancer cells. Inhibition of FAP leads to the inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Pentanone, 4-[(4-fluorophenyl)imino]- are still under investigation. However, studies have shown that this compound has a low toxicity profile and is well-tolerated by the body. Additionally, this compound has shown promising results in preclinical studies, indicating its potential as a therapeutic agent in cancer treatment.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 2-Pentanone, 4-[(4-fluorophenyl)imino]- is its selectivity towards cancer cells. This selectivity reduces the risk of toxicity and side effects associated with traditional cancer treatments. Additionally, this compound has a low toxicity profile, making it a safe option for use in lab experiments. However, one of the limitations of this compound is its limited solubility in water, which can affect its efficacy in certain experiments.
Future Directions
There are several future directions for the research of 2-Pentanone, 4-[(4-fluorophenyl)imino]-. One of the most significant directions is the development of this compound as a therapeutic agent for cancer treatment. Additionally, further studies are needed to investigate the biochemical and physiological effects of this compound. Furthermore, the development of novel synthesis methods and modifications to the structure of this compound can lead to the development of more potent and selective FAP inhibitors.
Conclusion:
In conclusion, 2-Pentanone, 4-[(4-fluorophenyl)imino]- is a promising compound with potential applications in various fields of scientific research. Its selectivity towards cancer cells and low toxicity profile make it a safe and effective option for use in lab experiments. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent in cancer treatment.
Scientific Research Applications
2-Pentanone, 4-[(4-fluorophenyl)imino]- has shown potential applications in various fields of scientific research. One of the most significant applications is in the field of cancer research. Studies have shown that this compound can selectively target cancer cells and inhibit their growth. This selectivity is due to the overexpression of fibroblast activation protein (FAP) in cancer cells. FAP is a protein that is overexpressed in various types of cancer, including breast, lung, colon, and pancreatic cancer.
properties
IUPAC Name |
4-(4-fluorophenyl)iminopentan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-8(7-9(2)14)13-11-5-3-10(12)4-6-11/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBVAEBIUZCTKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)F)CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567430 | |
| Record name | (4E)-4-[(4-Fluorophenyl)imino]pentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50519-23-8 | |
| Record name | (4E)-4-[(4-Fluorophenyl)imino]pentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



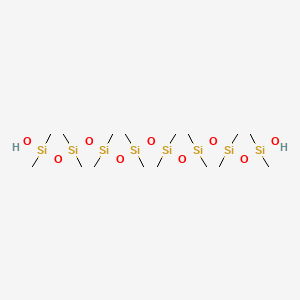
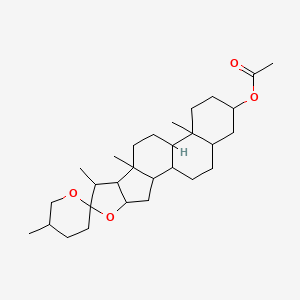

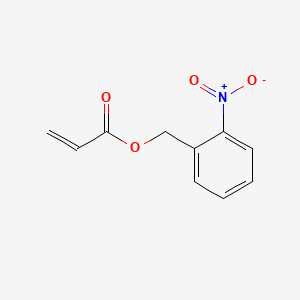
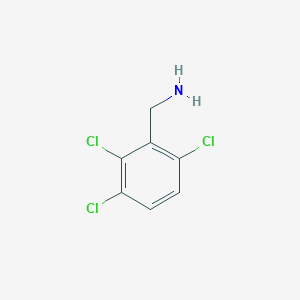

![Ethyl [(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate](/img/structure/B3052972.png)
